(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate
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Overview
Description
(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-adamantylmethyl alcohol, followed by its reaction with aniline and phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(Benzylcarbonyloxy]methyl}-1-adamantyl)methyl phenylcarbamate
- (3-{[(Phenylcarbonyloxy]methyl}-1-adamantyl)methyl phenylcarbamate
Uniqueness
(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate is unique due to the presence of the anilinocarbonyl group, which may impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
[3-(phenylcarbamoyloxymethyl)-1-adamantyl]methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c29-23(27-21-7-3-1-4-8-21)31-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-32-24(30)28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZQGRACBRLBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)COC(=O)NC4=CC=CC=C4)COC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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